N'-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide
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Overview
Description
N’-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide is a complex organic compound that belongs to the class of oxamides This compound is characterized by the presence of a furan ring, a pyrazole ring, and an oxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide typically involves the reaction of 5-(2-Methylpyrazol-3-yl)furan-2-carbaldehyde with oxalic acid dihydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
N’-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N’-(2-methylsulfanylphenyl)oxamide
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
Uniqueness
N’-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide stands out due to its unique combination of a furan ring, a pyrazole ring, and an oxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-15-8(4-5-14-15)9-3-2-7(18-9)6-13-11(17)10(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXPIRNEPOTAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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